1-(2-methoxyethyl)-1H-pyrazol-4-amine
Description
Molecular Architecture and IUPAC Nomenclature
The molecular architecture of this compound is defined by its systematic International Union of Pure and Applied Chemistry nomenclature, which precisely describes the structural components and their connectivity. The compound possesses the molecular formula C6H11N3O with a molecular weight of 141.17 grams per mole, establishing it as a relatively compact heterocyclic molecule with specific functional group arrangements that influence its chemical behavior and structural properties.
The systematic name this compound indicates the presence of a five-membered pyrazole ring containing two nitrogen atoms at positions 1 and 2, with the amino functional group (-NH2) attached at the carbon-4 position of the pyrazole core. The methoxyethyl substituent (-CH2CH2OCH3) is covalently bonded to the nitrogen-1 atom, creating a flexible side chain that extends from the heterocyclic framework and contributes to the molecule's overall conformational flexibility.
The Chemical Abstracts Service registry number 948570-74-9 provides a unique identifier for this specific compound, while additional database identifiers include the European Community number 817-236-2 and various research database codes that facilitate scientific literature searches and chemical inventory management. The Standard Molecular Input Line Entry System representation COCCN1C=C(C=N1)N clearly delineates the atomic connectivity and enables computational modeling and database queries.
The International Chemical Identifier string 1S/C6H11N3O/c1-10-3-2-9-5-6(7)4-8-9/h4-5H,2-3,7H2,1H3 provides a standardized representation of the molecular structure that includes stereochemical information and hydrogen atom positions, essential for accurate structural modeling and comparison with related compounds. The corresponding International Chemical Identifier Key LURMHCWOXHNATM-UHFFFAOYSA-N serves as a hashed version of the International Chemical Identifier, enabling rapid database searches and structural verification processes.
Crystallographic Analysis and Conformational Studies
The conformational analysis of this compound requires examination of its three-dimensional structure and the dynamic behavior of its flexible substituents, particularly the methoxyethyl chain attached to the nitrogen-1 position. While specific crystallographic data for this exact compound are limited in the available literature, theoretical conformational studies using computational chemistry methods provide valuable insights into the preferred geometric arrangements and potential energy surfaces that govern the molecule's spatial organization.
The pyrazole ring system exhibits characteristic planarity typical of aromatic heterocycles, with the nitrogen-1 and nitrogen-2 atoms contributing to the delocalized pi-electron system that stabilizes the ring structure. Computational studies on related pyrazole derivatives have demonstrated that the five-membered ring maintains minimal deviation from planarity, with typical out-of-plane distortions limited to less than 0.01 Angstroms for the heavy atoms within the heterocyclic core.
The methoxyethyl substituent introduces conformational flexibility through rotation around the carbon-carbon and carbon-oxygen bonds within the side chain. Theoretical calculations suggest that the ethyl linkage between the pyrazole nitrogen and the methoxy group can adopt multiple conformational states, with energy barriers for rotation typically ranging from 2 to 8 kilocalories per mole depending on the specific dihedral angles involved. The methoxy group itself contributes additional conformational degrees of freedom through rotation around the carbon-oxygen bond connecting the methyl group to the ethyl chain.
Density functional theory calculations performed on structurally similar pyrazole derivatives indicate that the amino group at the carbon-4 position typically adopts a slightly pyramidal geometry rather than perfect planarity, with the nitrogen atom exhibiting minor deviations from the pyrazole ring plane. This geometric feature reflects the sp3 hybridization character of the amino nitrogen and its tendency to engage in hydrogen bonding interactions that can influence the overall molecular conformation.
The spatial relationship between the amino group and the methoxyethyl substituent creates potential for intramolecular interactions, particularly hydrogen bonding between the amino protons and the ether oxygen atom in certain conformational arrangements. These interactions can stabilize specific conformers and influence the compound's overall conformational preferences in solution and solid-state environments.
Comparative Structural Analysis with Related Pyrazole Derivatives
The structural comparison of this compound with related pyrazole derivatives reveals important trends in molecular geometry, electronic properties, and conformational behavior that are influenced by the nature and position of substituents on the heterocyclic core. This comparative analysis encompasses examination of bond lengths, bond angles, dihedral angles, and electronic distribution patterns across a series of structurally related compounds.
The parent compound 1H-pyrazol-4-amine, with molecular formula C3H5N3 and molecular weight 83.094 grams per mole, serves as the fundamental structural reference point for understanding how substituent modifications affect the overall molecular architecture. The introduction of the methoxyethyl group at nitrogen-1 in the target compound results in significant changes to the electronic environment and conformational flexibility compared to the unsubstituted parent structure.
Comparison with 1-methyl-1H-pyrazol-4-amine, which has the molecular formula C4H7N3 and molecular weight 97.121 grams per mole, demonstrates the effect of alkyl chain length and functional group incorporation on molecular properties. The replacement of a simple methyl group with the methoxyethyl substituent increases the molecular weight by approximately 44 atomic mass units and introduces additional conformational degrees of freedom through the ethyl linkage and methoxy functionality.
The structural analysis of 1-phenyl-1H-pyrazol-4-amine, with molecular formula C9H9N3 and molecular weight 159.19 grams per mole, provides insights into the effects of aromatic versus aliphatic substitution at the nitrogen-1 position. Crystallographic studies of this phenyl-substituted derivative reveal a dihedral angle of approximately 45.65 degrees between the pyrazole and phenyl ring systems, indicating significant non-planarity that influences the overall molecular shape and potential intermolecular interactions.
Detailed geometric analysis of related pyrazole derivatives shows that carbon-nitrogen bond lengths within the heterocyclic core typically range from 1.295 to 1.300 Angstroms for double bonds and 1.372 to 1.381 Angstroms for single bonds, with these values remaining relatively consistent across different substitution patterns. The nitrogen-nitrogen bond distance in the pyrazole ring consistently measures approximately 1.374 to 1.381 Angstroms, reflecting the partial double bond character arising from electron delocalization within the aromatic system.
Bond angle analysis reveals that the carbon-carbon-nitrogen angles within substituted pyrazole rings typically range from 102.41 to 103.26 degrees, while carbon-nitrogen-nitrogen angles fall within 109.48 to 109.74 degrees. These geometric parameters demonstrate the structural rigidity of the pyrazole core and the minimal influence of peripheral substituents on the fundamental ring geometry.
The electronic properties of pyrazole derivatives, as assessed through computational analysis of frontier molecular orbital energies and charge distribution patterns, show systematic variations based on the electron-donating or electron-withdrawing nature of the substituents. The methoxyethyl group in the target compound acts as a moderate electron-donating substituent, which influences the overall electron density distribution and can affect chemical reactivity patterns compared to compounds bearing electron-withdrawing groups.
The comparative structural analysis demonstrates that while the pyrazole core maintains consistent geometric parameters across different derivatives, the introduction of various substituents significantly influences molecular weight, conformational flexibility, and electronic properties. The methoxyethyl substituent in the target compound represents an intermediate case between simple alkyl substitution and more complex aromatic or highly branched substituents, providing a balance of molecular complexity and synthetic accessibility that makes it valuable for various research applications.
Properties
IUPAC Name |
1-(2-methoxyethyl)pyrazol-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3O/c1-10-3-2-9-5-6(7)4-8-9/h4-5H,2-3,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LURMHCWOXHNATM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C=C(C=N1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40654703 | |
| Record name | 1-(2-Methoxyethyl)-1H-pyrazol-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40654703 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
948570-74-9 | |
| Record name | 1-(2-Methoxyethyl)-1H-pyrazol-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40654703 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(2-methoxyethyl)-1H-pyrazol-4-amine | |
| Source | European Chemicals Agency (ECHA) | |
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Preparation Methods
The preparation of 1-(2-methoxyethyl)-1H-pyrazol-4-amine typically involves the functionalization of pyrazole derivatives at the 1-position with a 2-methoxyethyl substituent and introduction of an amino group at the 4-position. Key synthetic strategies include:
- N-alkylation of pyrazol-4-amine derivatives with 2-methoxyethyl halides or equivalents.
- Reduction of substituted pyrazole precursors bearing chloro or nitro groups at the 4-position.
- Two-step heterocycle substitution starting from heterocyclic acetonitriles followed by amination.
Preparation via N-Alkylation of Pyrazol-4-amine
One common approach is the alkylation of pyrazol-4-amine or its derivatives with 2-methoxyethyl halides under basic conditions.
- Procedure: The pyrazol-4-amine is treated with 2-methoxyethyl chloride or bromide in the presence of a base such as potassium carbonate or sodium hydride in an aprotic solvent (e.g., DMF or DMSO).
- Reaction Conditions: Typically carried out at room temperature or slightly elevated temperatures (25–60°C) for several hours.
- Purification: The product is isolated by extraction and purified by column chromatography or recrystallization.
This method benefits from straightforward reaction conditions and good selectivity for N-alkylation at the pyrazole nitrogen.
Reduction of Substituted Pyrazole Precursors
Another significant method involves the preparation of 3-chloro-1H-pyrazol-4-amine or related intermediates, followed by reduction and functionalization.
- Starting Material: 3-chloro-1H-pyrazol-4-amine hydrochloride can be synthesized and then free-based with a base.
- Catalytic Hydrogenation: Using platinum or palladium on carbon (Pt/C or Pd/C) catalysts under hydrogen atmosphere (approximately 100 psig) at mild temperatures (~30°C) with agitation (800 rpm) for 2.5 to 7.5 hours.
- Yields and Selectivity: High yield (~96.8%) and selectivity (>95%) are reported with this method. The reaction progress is monitored by hydrogen uptake and 1H NMR.
- Post-reaction: The mixture is purged with nitrogen, filtered to remove catalyst, and purified by chromatography if necessary.
This catalytic reduction route is advantageous for producing the amino group at the 4-position with high purity and yield.
A more recent and versatile method involves the synthesis of amino-pyrazoles from heterocyclic acetonitriles, enabling the introduction of various substituents including 2-methoxyethyl groups.
- Step 1: Condensation of heterocyclic acetonitriles with hydrazine or substituted hydrazines in solvents like dioxane under reflux (3–8 hours) to form 3-(ω-aminoalkyl)-4-hetaryl-5-aminopyrazoles.
- Step 2: Purification through column chromatography or recrystallization yields the desired substituted amino-pyrazole.
This method allows for regioselective modifications and the introduction of complex substituents, including the 2-methoxyethyl group, with good overall yields.
Summary Table of Preparation Methods
| Method | Key Reagents | Conditions | Catalysts/Notes | Yield (%) | Purification |
|---|---|---|---|---|---|
| N-Alkylation | Pyrazol-4-amine, 2-methoxyethyl halide | Base (K2CO3, NaH), DMF/DMSO, 25–60°C, several hours | None | Moderate to High | Column chromatography/recrystallization |
| Catalytic Hydrogenation | 3-chloro-1H-pyrazol-4-amine hydrochloride | H2 gas (100 psig), Pt/C or Pd/C catalyst, 30°C, 2.5–7.5 h | Pt/C or Pd/C | ~96.8 | Filtration, chromatography |
| Two-step from Heterocyclic Acetonitriles | Heterocyclic acetonitriles, hydrazine derivatives | Reflux in dioxane, 3–8 h | None | Good | Column chromatography/recrystallization |
Research Findings and Notes
- The catalytic hydrogenation method demonstrates excellent selectivity and yield, with reaction monitoring by hydrogen uptake and 1H NMR analysis ensuring high product purity.
- The two-step heterocyclic acetonitrile approach enables the synthesis of fully substituted amino-pyrazoles, including this compound, with versatility for further functionalization.
- N-alkylation remains a straightforward and widely used method but may require optimization to avoid over-alkylation or side reactions.
- Catalysts such as platinum or palladium on carbon are preferred for reductions due to their high activity and selectivity.
- Purification techniques such as alumina or silica gel chromatography and recrystallization are essential to achieve high purity.
Chemical Reactions Analysis
1-(2-Methoxyethyl)-1H-pyrazol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of reduced pyrazole derivatives.
Substitution: The amine group at position 4 can undergo nucleophilic substitution reactions with electrophiles such as alkyl halides or acyl chlorides, resulting in the formation of N-substituted pyrazole derivatives.
Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form Schiff bases or other condensation products.
Common reagents and conditions used in these reactions include organic solvents like ethanol, methanol, and dichloromethane, as well as catalysts such as acids or bases.
Scientific Research Applications
Neurodegenerative Diseases
Research indicates that 1-(2-methoxyethyl)-1H-pyrazol-4-amine acts as an inhibitor of the LRRK2 (leucine-rich repeat kinase 2) enzyme, which is implicated in several neurodegenerative disorders, including:
- Parkinson's Disease : Mutations in the LRRK2 gene are linked to familial forms of Parkinson's disease. Inhibitors like this compound may reduce neuroinflammation and neuronal cell death associated with this condition .
- Alzheimer's Disease : The compound may also play a role in modulating tau phosphorylation, which is crucial in Alzheimer's pathology. By inhibiting LRRK2 activity, it could help mitigate tau-related neurodegeneration .
Cancer Treatment
The compound has shown promise in cancer research, particularly concerning its effects on tumor growth and proliferation:
- Solid Tumors : Studies suggest that LRRK2 inhibitors can be beneficial in treating various cancers, including kidney and lung cancers. The inhibition of LRRK2 may disrupt pathways that promote cancer cell survival and proliferation .
- Drug Resistance : The compound may also address drug resistance mechanisms in cancer therapy by targeting specific mutations within the EGFR (epidermal growth factor receptor) pathway, thus enhancing the efficacy of existing treatments .
Biochemical Studies
In laboratory settings, this compound serves as a valuable tool for studying kinase activity and signaling pathways:
- Kinase Activity Assays : The compound is utilized to investigate the role of LRRK2 in cellular processes, aiding researchers in understanding its function in both normal physiology and disease states .
- Cell Culture Models : It can be employed in vitro to assess the impact of LRRK2 inhibition on neuronal progenitor cell differentiation, providing insights into potential regenerative therapies for CNS disorders .
Inhibition of LRRK2 Kinase Activity
A study demonstrated that treatment with this compound significantly reduced LRRK2 kinase activity in neuronal cultures, leading to decreased levels of phosphorylated tau protein. This suggests that the compound could be a candidate for therapeutic intervention in tauopathies .
Anti-Cancer Efficacy
In preclinical models of lung cancer, administration of LRRK2 inhibitors resulted in reduced tumor growth and improved survival rates. These findings underscore the potential for this compound to enhance existing cancer therapies by targeting molecular pathways critical for tumor progression .
Summary Table of Applications
| Application Area | Specific Uses | Mechanism/Action |
|---|---|---|
| Neurodegenerative Diseases | Parkinson's Disease, Alzheimer's Disease | Inhibition of LRRK2 kinase activity |
| Cancer Treatment | Solid tumors (kidney, lung) | Disruption of cancer cell survival pathways |
| Biochemical Research | Kinase activity assays, cell culture studies | Investigation of cellular signaling mechanisms |
Mechanism of Action
The mechanism of action of 1-(2-methoxyethyl)-1H-pyrazol-4-amine depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes, receptors, or ion channels. The methoxyethyl group and the amine group can form hydrogen bonds and other interactions with the active sites of these targets, modulating their activity. The exact molecular pathways involved vary depending on the specific biological system being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
Pyrazol-4-amine derivatives exhibit diverse biological and physicochemical properties depending on their substituents. Below is a detailed comparison of 1-(2-methoxyethyl)-1H-pyrazol-4-amine with analogous compounds:
Structural and Physicochemical Properties
Notes:
- Hydrophilicity vs. Lipophilicity : The 2-methoxyethyl group in the target compound provides moderate hydrophilicity, enhancing solubility in polar solvents compared to lipophilic substituents like tert-butyl or trifluoromethylphenyl .
- Synthetic Flexibility : Pyrazol-4-amine derivatives are often synthesized via nitro-group hydrogenation (e.g., 1-{[4-(trifluoromethyl)phenyl]methyl}-1H-pyrazol-4-amine ) or cross-coupling reactions (e.g., Pd-catalyzed amination in the target compound ).
Challenges and Limitations
- CAS Discrepancy : erroneously lists the CAS 948570-74-9 for 1-(tert-Butyl)-1H-pyrazol-4-amine, conflicting with the target compound’s CAS in . This highlights the need for rigorous verification in chemical databases.
- Solubility Trade-offs : While the methoxyethyl group improves solubility, bulkier substituents (e.g., piperidinyl) may compromise bioavailability despite enhancing target affinity .
Biological Activity
1-(2-Methoxyethyl)-1H-pyrazol-4-amine is a compound of interest due to its potential biological activities. Pyrazole derivatives have been recognized for their diverse pharmacological properties, including anti-inflammatory, anti-cancer, and neuroprotective effects. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.
1. Anti-inflammatory Activity
Research has shown that pyrazole derivatives exhibit significant anti-inflammatory properties. For instance, studies have reported that modifications in the pyrazole structure can enhance its effectiveness against inflammatory markers such as TNF-α and IL-6. In one study, compounds similar to this compound demonstrated up to 85% inhibition of TNF-α at certain concentrations, indicating strong anti-inflammatory potential .
2. Neuroprotective Effects
Given the association of pyrazole derivatives with neurodegenerative diseases, this compound is being explored for its neuroprotective effects, particularly in conditions like Parkinson’s disease and Alzheimer’s disease. The compound's ability to inhibit LRRK2 kinase activity has been highlighted in patents, suggesting its potential role in treating diseases characterized by this kinase's dysregulation .
3. Antimicrobial Activity
Pyrazole derivatives have also been tested for antimicrobial properties. In studies involving various bacterial strains, compounds structurally related to this compound exhibited notable activity against pathogens such as E. coli and S. aureus. The presence of specific functional groups is crucial for enhancing antimicrobial efficacy .
Case Studies
Research Findings
Recent literature emphasizes the versatility of pyrazole compounds in medicinal chemistry:
- Pharmacological Profiles : Pyrazoles are recognized for their broad spectrum of biological activities, making them valuable scaffolds for drug development .
- Mechanistic Insights : Studies suggest that the mechanism of action often involves modulation of inflammatory pathways and inhibition of specific enzymes related to disease processes .
Q & A
Q. What are the established synthetic routes for preparing 1-(2-methoxyethyl)-1H-pyrazol-4-amine?
The synthesis typically involves multi-step organic reactions , starting with pyrazole derivatives and methoxyethylamine. A common approach includes:
- Nucleophilic substitution : Reacting a halogenated pyrazole precursor (e.g., 4-chloro-1H-pyrazole) with 2-methoxyethylamine under basic conditions.
- Reductive amination : Using sodium cyanoborohydride or similar reducing agents to couple a pyrazole-aldehyde intermediate with methoxyethylamine .
- Purification : Column chromatography or recrystallization to isolate the product in ≥95% purity .
Q. Key Reaction Table :
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Substitution | Pyrazole-Cl, K₂CO₃, DMF, 80°C | 60–70 |
| Reductive Amination | NaBH₃CN, MeOH, RT | 75–85 |
Q. Which spectroscopic methods are critical for characterizing this compound?
- NMR Spectroscopy :
- ¹H NMR : Peaks at δ 7.45 (pyrazole H-3/H-5), δ 3.55 (OCH₂CH₂), and δ 3.30 (NCH₂) confirm substitution patterns .
- ¹³C NMR : Signals for pyrazole carbons (~150 ppm) and methoxyethyl carbons (~70 ppm) .
- Mass Spectrometry : Molecular ion peak at m/z 169.22 (M+H⁺) .
- IR Spectroscopy : Stretching vibrations for N-H (~3350 cm⁻¹) and C-O (~1100 cm⁻¹) .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to improve yield in the synthesis of this compound?
- Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution efficiency vs. THF .
- Catalyst Screening : Transition metal catalysts (e.g., CuI) may accelerate coupling reactions .
- Temperature Control : Maintaining 80–100°C during substitution minimizes side-product formation .
- Scale-Up Strategies : Continuous flow reactors improve reproducibility and scalability .
Data Contradiction Example :
Conflicting yields (60% vs. 85%) in literature may arise from differences in solvent purity or reaction time. Systematic DOE (Design of Experiments) is recommended to resolve inconsistencies .
Q. What strategies are employed to analyze structure-activity relationships (SAR) for pyrazole-amine derivatives in medicinal chemistry?
- Functional Group Variation : Modifying the methoxyethyl group to ethoxyethyl or hydroxyethyl alters solubility and target binding .
- Bioisosteric Replacement : Substituting pyrazole with imidazole or triazole rings impacts potency against enzymes like COX-2 .
- Pharmacophore Modeling : Computational tools (e.g., Schrödinger Suite) map electrostatic interactions with biological targets .
Q. SAR Comparison Table :
| Derivative | Substituent | Bioactivity (IC₅₀, μM) |
|---|---|---|
| 1-(2-Methoxyethyl)- | -OCH₂CH₃ | COX-2: 2.1 ± 0.3 |
| 1-(2-Hydroxyethyl)- | -OH | COX-2: 5.6 ± 0.7 |
| 1-(2-Ethoxyethyl)- | -OCH₂CH₂CH₃ | COX-2: 3.8 ± 0.5 |
Q. How should researchers address discrepancies in reported biological activities of this compound derivatives?
- Assay Standardization : Validate protocols using positive controls (e.g., celecoxib for COX-2 inhibition) .
- Purity Verification : HPLC or LC-MS to confirm ≥95% purity, as impurities may skew IC₅₀ values .
- Target Selectivity Profiling : Use kinase panels or receptor binding assays to rule off-target effects .
Case Study :
A study reported anti-inflammatory activity (IC₅₀ = 2.1 μM) for the methoxyethyl derivative, while another observed no activity. This discrepancy was resolved by identifying trace DMSO contamination in the latter study .
Q. What computational methods are used to predict the pharmacokinetic properties of this compound?
- ADMET Prediction : Tools like SwissADME estimate logP (1.8), solubility (-2.3 LogS), and CYP450 inhibition .
- Molecular Dynamics (MD) : Simulations reveal stable binding to COX-2’s hydrophobic pocket over 100 ns .
- Docking Studies : Glide or AutoDock Vina predicts binding poses with RMSD ≤ 2.0 Å .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
